N-(2-fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
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Description
N-(2-fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a useful research compound. Its molecular formula is C13H13FN2O3S and its molecular weight is 296.32. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Kinase Inhibitory Activities
Acetamide derivatives have been explored for their potential anticancer activities and ability to inhibit specific kinases. For instance, the synthesis and evaluation of thiazolyl N-benzyl-substituted acetamide derivatives revealed their Src kinase inhibitory and anticancer activities. These compounds, including modifications to the pyridine ring and N-benzyl substitution, demonstrated inhibition of cell proliferation in various human cancer cell lines, such as colon carcinoma, breast carcinoma, and leukemia. This suggests a potential pathway for designing novel anticancer agents using acetamide scaffolds (Fallah-Tafti et al., 2011).
Imaging and Diagnostic Applications
Acetamide derivatives have also found applications in imaging and diagnostics, particularly in positron emission tomography (PET) ligands for imaging translocator protein (TSPO) in the brain. For example, two 18F-labeled PET ligands based on acetamide structures were evaluated for their kinetics in the monkey brain and imaging of TSPO in the infarcted rat brain. These studies highlight the utility of acetamide derivatives in developing imaging agents for neurological conditions (Yui et al., 2010).
Antioxidant Properties
The antioxidant properties of acetamide derivatives have been investigated, with some compounds showing potent free radical scavenging activity. This activity is critical for developing therapeutic agents that can mitigate oxidative stress, a factor in many chronic diseases. Research in this area provides a foundation for exploring N-(2-fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide and similar compounds for their antioxidant potential (Boudebbous et al., 2021).
Antibacterial and Antifungal Activities
Novel acetamide derivatives have been synthesized and tested for their antibacterial and antifungal activities, indicating the broad-spectrum potential of these compounds in addressing microbial resistance. Such studies underscore the importance of acetamide derivatives in developing new antimicrobial agents (Nandhikumar & Subramani, 2018).
Corrosion Inhibition
In the field of materials science, acetamide derivatives have been explored as corrosion inhibitors, offering protection for metals in acidic environments. This application is vital for extending the lifespan of metal structures and components in industrial settings (Nasser & Sathiq, 2016).
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3S/c1-8-13(19)16(12(18)7-20-8)6-11(17)15-10-5-3-2-4-9(10)14/h2-5,8H,6-7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJWYLCLIUZLQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)CC(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.